

Physical and chemical properties of Banksialactone A

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Compound of Interest

Compound Name: Banksialactone A

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Banksialactone A: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Banksialactone A is an isochromanone natural product isolated from the Australian fungus *Aspergillus banksianus*. Its novel structure and biosynthetic origin have garnered interest within the scientific community. This document provides a detailed overview of the known physical, chemical, and biological properties of **Banksialactone A**, compiled from the primary literature. It includes a summary of its physicochemical characteristics, detailed experimental protocols for its isolation and characterization, and an account of its biological activities. This guide is intended to serve as a comprehensive resource for researchers interested in the potential applications of **Banksialactone A** in medicinal chemistry and drug discovery.

Physicochemical Properties

Banksialactone A was isolated as a white amorphous solid.^{[1][2]} Due to its amorphous nature, a sharp melting point has not been reported. It exists as a mixture of two slowly interconverting atropisomers in a ratio of 5.8:1 in solution, which is evident in its NMR spectra.^[2]

Table 1: Physical and Chemical Properties of **Banksialactone A**

Property	Value	Source
Molecular Formula	C ₁₃ H ₁₆ O ₆	[2]
Molecular Weight	268.26 g/mol	Calculated
Appearance	White amorphous solid	[1][2]
Optical Rotation ([α] ²⁵ _D)	+25.0 (c 0.1, MeOH)	[2]
High-Resolution Mass Spectrometry (HRMS)	m/z 269.1020 [M+H] ⁺ (calcd for C ₁₃ H ₁₇ O ₆ , 269.1025)	[2]

Spectroscopic Data

The structure of **Banksialactone A** was elucidated using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.

NMR Spectroscopic Data

The ¹H and ¹³C NMR data for the major atropisomer of **Banksialactone A** in methanol-d₄ are presented in Table 2. The presence of two sets of signals in the NMR spectra corresponds to the two atropisomers.[2]

Table 2: ¹H and ¹³C NMR Data for **Banksialactone A** (Major Atropisomer) in Methanol-d₄

Position	¹³ C Chemical Shift (δc)	¹ H Chemical Shift (δH, mult., J in Hz)
1	168.1	4.65, d, 2.8 3.05, m 6.45, s 3.84, s 2.00, s 3.75, m 1.25, d, 7.0
3	76.9	
4	35.8	
4a	139.1	
5	107.7	
6	162.8	
7	102.1	
8	160.0	
8a	97.0	
6-OCH ₃	56.0	
8-CH ₃	9.8	
3-CH ₂ OH	65.1	
4-CH ₃	12.5	

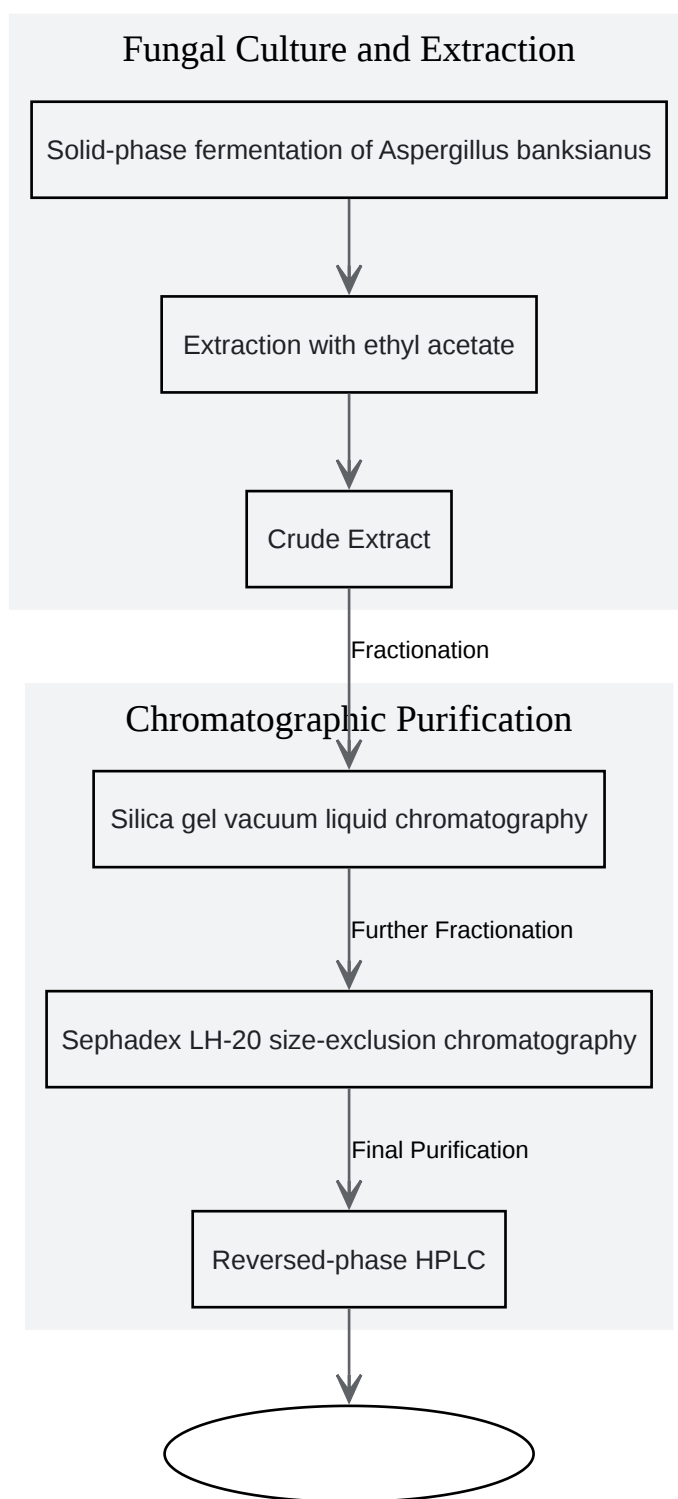
Data sourced from Chaudhary et al., 2018.[\[2\]](#)

Experimental Protocols

The following protocols are based on the methods described in the primary literature for the isolation and characterization of **Banksialactone A**.[\[1\]](#)[\[2\]](#)

Isolation of Banksialactone A

The isolation of **Banksialactone A** from the fungus *Aspergillus banksianus* involves a multi-step process of extraction and chromatography.



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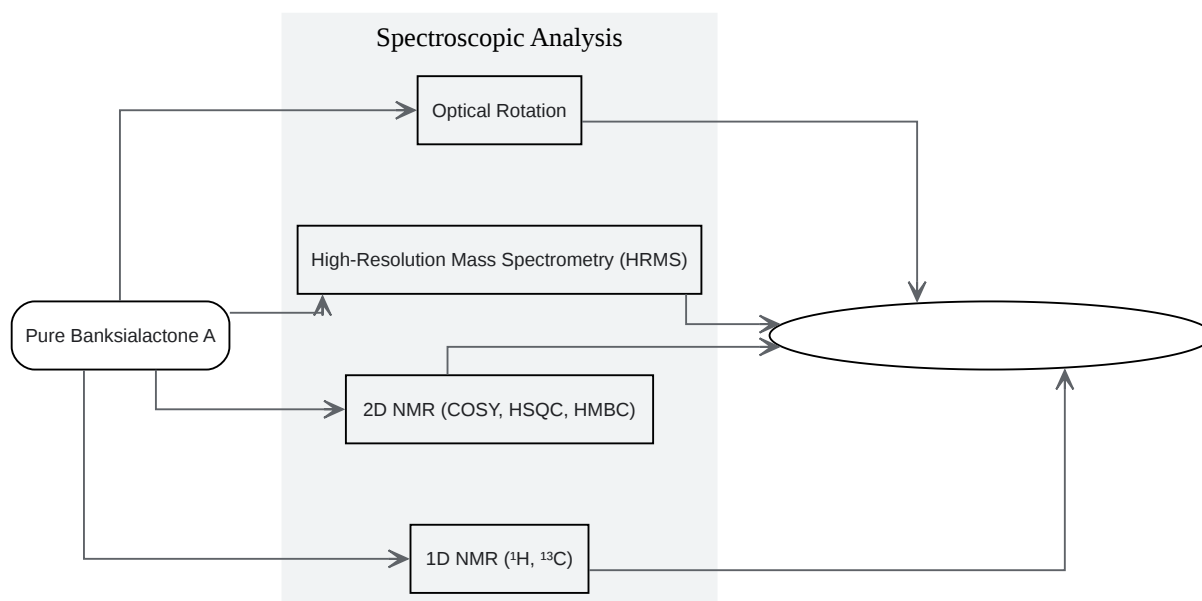
Figure 1. Workflow for the isolation of **Banksialactone A**.

Methodology:

- Fermentation: *Aspergillus banksianus* is cultured on a solid rice medium.
- Extraction: The fermented rice culture is extracted with ethyl acetate. The solvent is then evaporated under reduced pressure to yield a crude extract.
- Initial Fractionation: The crude extract is subjected to vacuum liquid chromatography (VLC) on silica gel, eluting with a gradient of solvents of increasing polarity.
- Size-Exclusion Chromatography: Fractions containing **Banksialactone A** are further purified by size-exclusion chromatography on a Sephadex LH-20 column.
- High-Performance Liquid Chromatography (HPLC): Final purification is achieved by reversed-phase HPLC to yield pure **Banksialactone A**.

Structure Elucidation

The chemical structure of **Banksialactone A** was determined through a series of spectroscopic analyses.



[Click to download full resolution via product page](#)**Figure 2.** Logical workflow for the structure elucidation of **Banksialactone A**.**Methodology:**

- **Mass Spectrometry:** High-resolution mass spectrometry (HRMS) is used to determine the elemental composition and molecular weight of the compound.
- **NMR Spectroscopy:** A full suite of NMR experiments, including ^1H , ^{13}C , COSY, HSQC, and HMBC, are conducted to establish the connectivity of atoms within the molecule.
- **Optical Rotation:** The specific rotation is measured to determine the chiroptical properties of the molecule, which, in conjunction with theoretical calculations, helps in assigning the absolute configuration.

Biological Activity

Banksialactone A has been evaluated for its potential biological activities, including cytotoxicity, antibacterial, and antifungal properties. In the initial screening assays, **Banksialactone A** itself demonstrated only weak biological activity.^{[1][2]}

Table 3: In Vitro Biological Activity of **Banksialactone A**

Assay	Cell Line / Organism	Activity	Source
Cytotoxicity	Human cancer cell lines	Weak	^{[1][2]}
Antibacterial	Various bacterial strains	Weak	^{[1][2]}
Antifungal	Various fungal strains	Weak	^{[1][2]}

While **Banksialactone A** did not exhibit potent activity, some of its naturally occurring derivatives, which are conjugates with other molecules, showed weak to moderate cytotoxic

and antibiotic activities.[1][2] This suggests that the isochromanone core of **Banksialactone A** may serve as a valuable scaffold for the development of more potent therapeutic agents.

There are no known signaling pathways directly modulated by **Banksialactone A** reported in the literature to date. Further research is required to explore its mechanism of action and potential therapeutic targets.

Conclusion

Banksialactone A is a structurally interesting natural product with a well-characterized chemical profile. While its intrinsic biological activity appears to be limited, its unique isochromanone skeleton presents a promising starting point for medicinal chemistry efforts. The detailed spectroscopic data and isolation protocols provided in this guide offer a solid foundation for researchers to further investigate **Banksialactone A** and its analogues for potential applications in drug discovery and development. Future studies should focus on synthetic modifications of the **Banksialactone A** core to enhance its biological potency and to elucidate its mode of action.

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References

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